1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonamide group, and a furo[2,3-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the sulfonamide group, and the construction of the furo[2,3-c]pyridine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furo[2,3-c]pyridine moiety may also contribute to the compound’s overall biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
1,2-dimethylimidazole-4-sulfonamide: Lacks the furo[2,3-c]pyridine moiety, which may result in different biological activity.
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide: Lacks the dimethyl groups, which could affect its chemical reactivity and biological properties.
Uniqueness
1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1,2-dimethyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10-16-12(9-17(10)2)23(20,21)15-5-7-18-6-3-11-4-8-22-13(11)14(18)19/h3-4,6,8-9,15H,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEYMTAWAPCFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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